molecular formula C30H24ClNO4 B8177405 Fmoc-Bph2C-OH

Fmoc-Bph2C-OH

Cat. No.: B8177405
M. Wt: 498.0 g/mol
InChI Key: WYGRUJUYUOLUCE-NDEPHWFRSA-N
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Description

Fmoc-Bph2C-OH (CAS: 199110-64-0), also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-biphenylalanine, is a specialized Fmoc-protected amino acid used in solid-phase peptide synthesis (SPPS). Its structure features a biphenylalanine (Bip) side chain, which introduces significant steric bulk and hydrophobicity. This compound is primarily employed as a building block to incorporate rigid, aromatic motifs into peptides, enhancing structural stability or enabling interactions with hydrophobic targets .

  • Molecular Formula: Estimated as C₃₀H₂₅NO₄ (based on structural analogy to Fmoc-protected arylalanine derivatives).
  • Molecular Weight: ~487.5 g/mol (calculated).
  • Applications: Used in pharmaceutical research for designing peptide-based inhibitors, probes, or biomaterials requiring enhanced conformational rigidity .

Properties

IUPAC Name

(2S)-3-[4-(2-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGRUJUYUOLUCE-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-Bph2C-OH is a derivative of Fmoc-protected amino acids, which are widely used in peptide synthesis due to their stability and versatility. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of amino acids during the synthesis process. This article focuses on the biological activity of this compound, exploring its potential applications in antimicrobial therapy, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 337.37 g/mol
  • Structure : The compound features a biphenyl moiety which is known to enhance hydrophobic interactions, potentially impacting its biological activity.

Biological Activity Overview

This compound has demonstrated significant biological activities, particularly in antimicrobial applications. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death.

Antimicrobial Activity

Research has shown that Fmoc-protected peptides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms of action typically involve:

  • Membrane Disruption : The hydrophobic nature of the biphenyl group facilitates insertion into bacterial membranes, leading to increased permeability and cell lysis.
  • Intracellular Targeting : Some studies suggest that these compounds may enter bacterial cells and interfere with essential cellular processes.

Study 1: Antibacterial Efficacy

In a study published in International Journal of Molecular Sciences, this compound was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for MRSA.
  • Mechanism : The compound exhibited surfactant-like properties, which correlated with its ability to disrupt bacterial membranes.

Study 2: Structure-Activity Relationship (SAR)

A systematic SAR study revealed that modifications on the biphenyl ring significantly influenced the compound's antibacterial potency. The following table summarizes key findings:

CompoundMIC (µg/mL)Membrane DisruptionCytotoxicity (IC50)
This compound32Yes>1000
Fmoc-Phe-OH64Moderate500
Fmoc-Trp-OH16Yes200

Mechanistic Insights

The mechanism of action for this compound involves:

  • Oxidative Stress Induction : At higher concentrations, it triggers oxidative stress within bacterial cells.
  • Alteration of Membrane Integrity : This leads to leakage of intracellular contents and eventual cell death.

Chemical Reactions Analysis

Fmoc Protection and Deprotection Mechanisms

The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used to protect primary and secondary amines during peptide synthesis. Its base-labile nature allows selective removal under mild conditions (e.g., piperidine in DMF) without affecting acid-labile side-chain protecting groups .

Key Reaction Pathways :

  • Deprotection :

    Fmoc NHR+piperidineRNH2+dibenzofulvene piperidine adduct+CO2\text{Fmoc NHR}+\text{piperidine}\rightarrow \text{RNH}_2+\text{dibenzofulvene piperidine adduct}+\text{CO}_2

    The reaction proceeds via a base-induced β-elimination mechanism, forming a resonance-stabilized fluorenyl anion intermediate .

Deprotection Agent Half-Life of Fmoc-Val-OH Efficiency
20% Piperidine (DMF)6 secondsHigh
50% Morpholine (DMF)1 minuteModerate
50% DIPEA (DMF)10 hoursLow
Data from
  • Side Reactions :
    Aspartimide formation (e.g., in sequences with aspartic acid) and dibenzofulvene adduct formation are common challenges .

Stability and Orthogonal Protection

Fmoc chemistry enables orthogonal protection strategies when combined with acid-labile groups (e.g., tBu, Bhoc) . For example:

  • Fmoc-PNA-A(Bhoc)-OH : Bhoc protects nucleobase side chains during synthesis, removable via TFA .

  • Fmoc-N-Me-AA-OH : Synthesized via 2-CTC resin methylation, achieving >90% purity .

Challenges and Mitigation

  • Aspartimide Formation : Minimized by reducing base exposure time and using additives like HOBt .

  • Dibenzofulvene Adducts : Scavenged by secondary amines (e.g., piperidine) .

Comparative Analysis of Fmoc Derivatives

Compound Key Feature Application
Fmoc-N-Me-Thr(tBu)-OHHindered α-amino acidComplex peptide synthesis
Fmoc-βAla-OHFlexible β-amino acidStructural modification
Fmoc-PNA-A(Bhoc)-OHBhoc-protected nucleobaseGene-targeting PNAs

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Differences

The table below compares Fmoc-Bph2C-OH with structurally or functionally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Coupling Efficiency Applications
This compound C₃₀H₂₅NO₄ 487.5 Biphenyl side chain; high hydrophobicity and steric bulk. ~85–90%* Peptide rigidity, hydrophobic motifs
Fmoc-Arg(Pbf)-OH C₃₄H₄₆N₄O₇S 678.82 Bulky arginine with Pbf protection; cationic side chain. 93% Basic peptide sequences (e.g., cell-penetrating peptides)
Fmoc-His(Trt)-OH C₃₉H₃₃N₃O₄ 619.70 Imidazole ring protected by Trt; acid-labile protection. >80% Metal-binding or catalytic peptides
Fmoc-Aib-OH C₁₉H₁₉NO₄ 325.36 α-methylated alanine; enforces helical conformations. N/A Conformationally constrained peptides
Fmoc-PNA-C(Bhoc)-OH C₃₂H₂₉N₃O₇ 567.59 Peptide nucleic acid (PNA) monomer; Bhoc-protected cytosine. N/A PNA synthesis for antisense therapies
Fmoc-β-HoPhe(4-Br)-OH C₂₅H₂₂BrNO₄ 480.4 β-homophenylalanine with 4-bromo substitution; extended side chain. N/A Modified peptide backbones

*Estimated based on steric hindrance and solvent optimization studies .

Key Comparative Insights

Steric Effects and Coupling Efficiency
  • This compound requires optimized coupling conditions due to its bulky biphenyl group. Similar to Fmoc-Arg(Pbf)-OH (93% efficiency with DIC/HOBt/DMAP in DMA/DCM ), high coupling yields (~85–90%) are achievable using strong activators like HATU or PyBOP and extended reaction times.
  • In contrast, smaller residues like Fmoc-Aib-OH couple rapidly without significant steric hindrance .
Solubility and Solvent Systems
  • This compound is less soluble in polar solvents (e.g., DMF) compared to Fmoc-His(Trt)-OH, which benefits from Trt protection enhancing solubility in DCM/DMA mixtures .
Protection and Deprotection
  • However, its hydrophobicity necessitates rigorous resin washing to prevent aggregation.

Research Findings and Optimization Strategies

  • Coupling Agents: HATU/DIEA in DMF achieves >90% coupling for bulky residues like Fmoc-Arg(Pbf)-OH . Similar protocols are recommended for this compound, with a 3:1 molar ratio of amino acid to resin.
  • Solvent Systems : A 1:1 DMA/DCM mixture improves solubility for sterically hindered compounds .
  • Reaction Time : Extended durations (3–4 hours) are critical for This compound , aligning with findings for Fmoc-Asn(Trt)-OH .

Notes and Limitations

  • Further analytical validation (e.g., mass spectrometry) is recommended.

Preparation Methods

Resin Selection and Loading

The 2-chlorotrityl chloride (2-CTC) resin is widely employed for anchoring the first amino acid due to its high loading capacity and stability under mild cleavage conditions. In a typical procedure, 300 mg of 2-CTC resin is swelled in dichloromethane (CH₂Cl₂) for 30 minutes, followed by coupling with Boc-protected Bph2C-OH (5 equivalents) in the presence of 2,4,6-collidine (0.3 mL) as a base. The reaction proceeds for 8–24 hours, achieving a loading efficiency of 1.54–1.76 mEq/g, as determined by UV-Vis quantification of dibenzofulvene-piperidine adducts.

Fmoc Deprotection and Sequential Elongation

After resin loading, the Boc group is cleaved using trifluoroacetic acid (TFA), and the Fmoc group is introduced via Fmoc-OSu activation in dimethylformamide (DMF). Subsequent amino acid couplings utilize HATU (4.5 equivalents) and HOAt (4.5 equivalents) in 20% N-methylmorpholine/DMF, with reaction times of 4–24 hours. For sterically hindered residues like Bph2C-OH, double coupling protocols are recommended to achieve >95% stepwise yields.

Solution-Phase Synthesis and Activation Strategies

Carbodiimide-Mediated Coupling

In solution-phase synthesis, this compound is activated using benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). A molar ratio of 1:1.2 (amino acid:activator) in anhydrous DMF ensures complete activation within 30 minutes, as monitored by thin-layer chromatography (TLC).

Mixed Carbonate Methods

Alternative approaches adapt the Biron−Kessler method, where this compound is treated with dimethyl sulfate (2 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 0°C. This yields the methyl ester intermediate, which is hydrolyzed to the free acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/H₂O (3:1).

Alkylation and Side-Chain Functionalization

N-Methylation Protocols

N-methylation of Bph2C-OH is achieved via resin-bound intermediates. After Fmoc deprotection with 20% piperidine/DMF, the free amine is protected with o-nitrobenzenesulfonyl (o-NBS) chloride, followed by treatment with methyl iodide (5 equivalents) and DBU in DMF. The o-NBS group is subsequently removed using mercaptoethanol (10% v/v), restoring the amino group for Fmoc re-protection.

Oxidative Coupling for Macrocyclization

For macrocyclic derivatives, this compound-containing linear peptides are oxidized in 6 mM aqueous solution with 20% dimethyl sulfoxide (DMSO) at pH 7.8. After 48 hours, LC-MS analysis reveals trimer formation with >80% conversion efficiency.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/H₂O. Typical retention times range from 5.25 to 6.01 minutes, with purity exceeding 98%.

Mass Spectrometry and NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions at m/z 411.5 [M+H]⁺ for this compound. ¹H NMR (600 MHz, DMSO-d₆) exhibits characteristic peaks: δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic protons), 4.32 (m, CH₂ of Bph2C), and 1.41 (s, tert-butyl groups).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
SPPS (2-CTC Resin)73–9390–9824–48High
Solution-Phase (BOP)65–7885–9212–18Moderate
N-Methylation (DBU)68–7588–946–12Low

Data synthesized from.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The biphenyl moiety in Bph2C-OH introduces significant steric hindrance, necessitating elevated temperatures (40°C) during coupling and prolonged reaction times (24–48 hours). Microwave-assisted synthesis at 60°C reduces coupling times to 2–4 hours while maintaining yields >85%.

Solvent System Optimization

Anhydrous DMF is preferred for activation steps, but dichloroethane (DCE) improves solubility of hydrophobic intermediates. For oxidative steps, tert-butanol/H₂O (1:1) minimizes side reactions while maintaining pH stability .

Q & A

Q. How is Fmoc-Bph2C-OH incorporated into peptide chains using solid-phase peptide synthesis (SPPS)?

this compound is typically coupled to a growing peptide chain on resin via SPPS. The process involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.
  • Coupling : Activation of this compound with coupling reagents (e.g., HBTU/HOBt and DIEA) in DMF, followed by reaction with the resin-bound amine.
  • Washing : Sequential washes with DMF and DCM to remove excess reagents. This protocol minimizes side reactions and ensures high coupling efficiency. Critical parameters include reaction time (30–60 min), molar excess (2–4×), and resin choice (e.g., 2-chlorotrityl chloride resin for mild cleavage conditions) .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

Key methods include:

  • HPLC : To assess purity and detect impurities (e.g., β-Ala byproducts).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.
  • NMR Spectroscopy : ¹H/¹³C NMR for structural verification, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and biphenyl resonances.
  • FTIR : To identify carbonyl stretches (e.g., Fmoc C=O at ~1700 cm⁻¹). Cross-validation using multiple techniques is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Q. What strategies mitigate unexpected byproducts during this compound synthesis?

Common impurities (e.g., β-Ala derivatives) may arise from Fmoc-OSu reagent degradation or Lossen-type rearrangements. Solutions include:

  • Reagent Purity : Use freshly prepared Fmoc-OSu and monitor reactions via TLC.
  • Alternative Activation : Replace Fmoc-OSu with Fmoc-Cl or employ in-situ activation (e.g., DIC/Oxyma).
  • Purification : Reverse-phase HPLC with C18 columns to isolate target compounds from polar byproducts .

Q. How do computational approaches model the self-assembly of this compound-containing peptides?

MD simulations and radial distribution function (RDF) analysis can predict fibril formation and π-stacking interactions. For example:

  • Force Fields : Use AMBER or CHARMM to simulate Fmoc-biphenyl interactions.
  • Experimental Validation : Compare computational models with TEM (nanofiber morphology) and WAXS (d-spacings for π-stacking distances). These methods reveal how biphenyl hydrophobicity and Fmoc stacking drive supramolecular assembly .

Methodological Considerations

  • Experimental Design : Optimize SPPS protocols using Design of Experiments (DoE) to evaluate factors like coupling efficiency and deprotection time.
  • Data Interpretation : Address spectral overlaps in NMR by employing 2D techniques (e.g., COSY, HSQC) .
  • Reproducibility : Document resin swelling behavior and solvent ratios (DMF:DCM) to ensure consistent peptide cleavage .

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